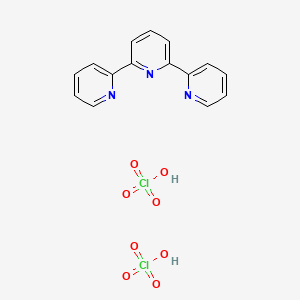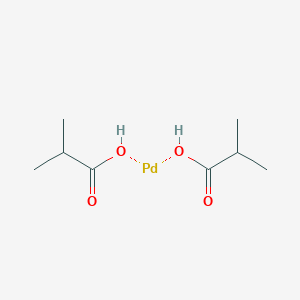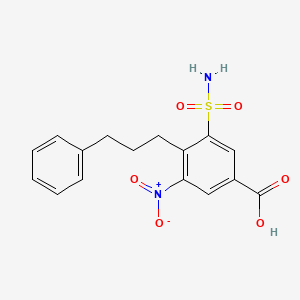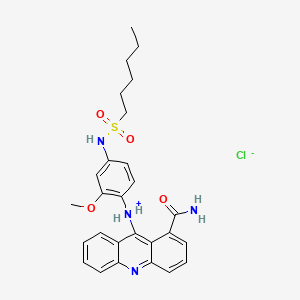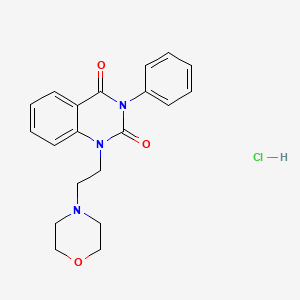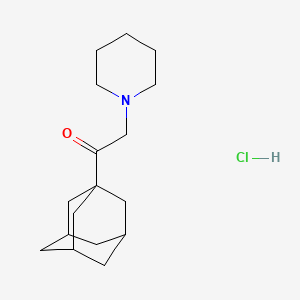
2-Chloro-6-cyclopentyl-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyclopentyl-4-nitrophenol is an organic compound characterized by the presence of a chloro group, a cyclopentyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopentyl-4-nitrophenol typically involves the nitration of 2-chloro-6-cyclopentylphenol. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as concentrated nitric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process that starts with the chlorination of cyclopentylbenzene followed by nitration and subsequent hydroxylation steps. The production process must adhere to stringent safety and environmental regulations to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-cyclopentyl-4-nitrophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of 2-chloro-6-cyclopentyl-4-nitrobenzoic acid.
Reduction: Formation of 2-chloro-6-cyclopentyl-4-aminophenol.
Substitution: Formation of 2-cyclopentyl-4-nitrophenol.
Aplicaciones Científicas De Investigación
2-Chloro-6-cyclopentyl-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Chloro-6-cyclopentyl-4-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially influencing pathways related to inflammation and oxidative stress.
Comparación Con Compuestos Similares
2-Chloro-4-nitrophenol
2-Chloro-6-nitrophenol
2-Chloro-4-nitroaniline
Propiedades
Número CAS |
55937-50-3 |
|---|---|
Fórmula molecular |
C11H12ClNO3 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
2-chloro-6-cyclopentyl-4-nitrophenol |
InChI |
InChI=1S/C11H12ClNO3/c12-10-6-8(13(15)16)5-9(11(10)14)7-3-1-2-4-7/h5-7,14H,1-4H2 |
Clave InChI |
HDCOPLJVLHIPBO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




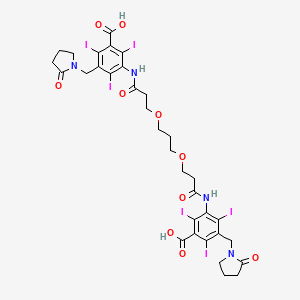
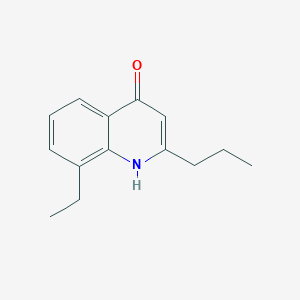
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
